molecular formula C14H10BrNS B8456571 2-Benzyl-6-bromo-1,3-benzothiazole

2-Benzyl-6-bromo-1,3-benzothiazole

Cat. No.: B8456571
M. Wt: 304.21 g/mol
InChI Key: DEOLMLOMIOKODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6-bromo-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10BrNS and its molecular weight is 304.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10BrNS

Molecular Weight

304.21 g/mol

IUPAC Name

2-benzyl-6-bromo-1,3-benzothiazole

InChI

InChI=1S/C14H10BrNS/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

DEOLMLOMIOKODL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of 6-bromo-2-(methylthio)-1,3-benzothiazole (4.20 g, 16.14 mmol), tetrakis(triphenylphosphine)palladium(0) (186 mg, 0.161 mmol) and benzylzinc bromide (0.5 M in THF, 61.34 mL) was heated at 60° C. for 4 hrs. EtOAc (200 mL) was added and the organic layer was washed with saturated, aqueous NaHCO3 (3×150 mL), then water (3×150 mL). The organic layer was dried over MgSO4 and concentrated. The crude material was purified by ISCO® chromatography using 4% EtOAc in hexane to obtain the desired product (1.50 g, 28%). 1H NMR (400 MHz, acetone-d6) δ 8.20 (s, 1H), 7.88 (d, 1H), 7.62 (d, 1H), 7.44-7.30 (m, 5H), 4.44 (s, 2H); LC-MS m/z [M+H]+ 304.2 & 306.1, RT 4.02 min.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
benzylzinc bromide
Quantity
61.34 mL
Type
reactant
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
28%

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